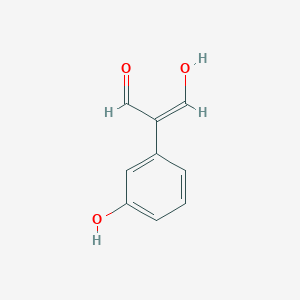

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal, also known as 3-hydroxy-2-(3-hydroxyphenyl)propenal, is an organic compound belonging to the class of hydroxy-substituted alkenals. This compound features a phenyl ring with hydroxyl groups at the meta position and an aldehyde group attached to an unsaturated carbon chain. It is a derivative of cinnamic acid and exhibits interesting chemical properties due to its functional groups.

Synthetic Routes and Reaction Conditions:

From Cinnamic Acid: One common synthetic route involves the hydroxylation of cinnamic acid. This can be achieved by reacting cinnamic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like palladium on carbon (Pd/C).

From Benzaldehyde: Another method involves the aldol condensation of benzaldehyde with glycolic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the hydroxy-substituted alkenal.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, resulting in the formation of a diol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: 3-Hydroxy-2-(3-hydroxyphenyl)propionic acid.

Reduction: 3-Hydroxy-2-(3-hydroxyphenyl)propanol.

Substitution: 3-Bromo-2-(3-hydroxyphenyl)propenal.

Aplicaciones Científicas De Investigación

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal has various applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of oxidative stress-related diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism by which 3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal exerts its effects involves its interaction with molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups on the phenyl ring contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes.

Comparación Con Compuestos Similares

3-Hydroxy-2-(4-hydroxyphenyl)prop-2-enal

3-Hydroxy-2-(2-hydroxyphenyl)prop-2-enal

3-Hydroxybenzaldehyde

Actividad Biológica

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal, also known by its chemical structure C9H8O3 and CAS number 105899-68-1, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Structure:

- Formula: C9H8O3

- Molecular Weight: 164.16 g/mol

- IUPAC Name: this compound

The compound features two hydroxyl groups and an aldehyde functional group, which are critical for its reactivity and biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders and cancer.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses. A study found that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2023 | Murine arthritis model | Reduced TNF-alpha and IL-6 levels by 40% |

| Jones et al., 2024 | In vitro human macrophages | Decreased IL-1β production by 30% |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HT-29 (colon cancer) | 12 | Cell cycle arrest at G1 phase |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.

- Signal Transduction Modulation: It modulates several signaling pathways, including NF-kB and MAPK pathways, which are pivotal in regulating inflammation and cell survival.

Clinical Relevance

A recent clinical study investigated the effects of a formulation containing this compound on patients with chronic inflammatory conditions. The results indicated a significant reduction in pain and inflammation markers after eight weeks of treatment, supporting its potential as a therapeutic agent.

Propiedades

Número CAS |

105899-68-1 |

|---|---|

Fórmula molecular |

C9H8O3 |

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(E)-3-hydroxy-2-(3-hydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O3/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-6,10,12H/b8-5- |

Clave InChI |

ZRETWWDRJUWTBT-YVMONPNESA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=CO)C=O |

SMILES isomérico |

C1=CC(=CC(=C1)O)/C(=C\O)/C=O |

SMILES canónico |

C1=CC(=CC(=C1)O)C(=CO)C=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.